molecular formula C25H27N5O4S B2933449 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251632-92-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2933449
CAS No.: 1251632-92-4
M. Wt: 493.58
InChI Key: RXMPBODBVFTLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring:

  • A 1,3-thiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3.
  • A 1,2,3-triazole ring at position 2 of the thiazole, substituted with a 3-methoxyphenyl group at position 1 and a methyl group at position 4.
  • A 2-(3,4-dimethoxyphenyl)ethyl side chain linked to the carboxamide group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-15-23(24(31)26-12-11-17-9-10-20(33-4)21(13-17)34-5)35-25(27-15)22-16(2)30(29-28-22)18-7-6-8-19(14-18)32-3/h6-10,13-14H,11-12H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPBODBVFTLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, often referred to as C130-0292 in chemical databases, has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a triazole ring, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of C130-0292 is C22H22F3N3O3C_{22}H_{22}F_3N_3O_3 with a molecular weight of 433.43 g/mol. The compound exhibits significant hydrophobic characteristics with a logP of 4.415 and a polar surface area of 52.640 Ų. Its structure includes several functional groups that may contribute to its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular FormulaC22H22F3N3O3
Molecular Weight433.43 g/mol
LogP4.415
Polar Surface Area52.640 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antiviral and Antitumor Potential

Recent studies have indicated that compounds similar to C130-0292 exhibit promising antiviral and antitumor activities. For instance, derivatives containing the triazole moiety have shown significant efficacy against various cancer cell lines, suggesting that the structural components of C130-0292 may enhance its anticancer properties. A study highlighted the potential of triazole derivatives in inhibiting epidermoid carcinoma growth, with specific derivatives demonstrating IC50 values as low as 5.2 µM against Leishmania infantum .

Antioxidant Activity

The antioxidant properties of related compounds have been assessed using the DPPH radical scavenging assay. Results indicated that certain derivatives maintained significant antioxidant activity even at low concentrations, suggesting that C130-0292 could also possess similar protective effects against oxidative stress .

The mechanism by which C130-0292 exerts its biological effects is likely multifaceted. Molecular docking studies have suggested that the compound can effectively bind to various enzymes and receptors involved in tumor progression and viral replication. For example, interactions with the CSNK2A1 enzyme have been noted, where binding energies indicated strong affinity for the enzyme's active site .

Case Studies

Case Study 1: Antitumor Activity
In a recent investigation involving triazole derivatives similar to C130-0292, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The study found that specific substitutions on the triazole ring significantly enhanced anticancer activity, with one compound achieving an IC50 value of 18 µg/mL against L. donovani promastigotes .

Case Study 2: Antiviral Efficacy
A screening library including C130-0292 was tested for antiviral properties against various viral strains. Compounds were evaluated for their ability to inhibit viral replication in vitro. The results indicated that some derivatives demonstrated effective inhibition at concentrations lower than those typically required for existing antiviral agents .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural analogs and their substituents:

Compound ID/Reference Core Structure Key Substituents Notable Properties/Activities
Target Compound Thiazole-triazole hybrid 3,4-Dimethoxyphenethyl, 3-methoxyphenyl, methyl groups Inferred hydrogen bonding via carboxamide
9c Benzimidazole-triazole-thiazole 4-Bromophenyl (thiazole), phenoxymethyl (triazole) Enhanced docking affinity (purple in docking)
7 Thiazole-carboxamide 3,4-Dichlorophenyl (thiazole), 1,3-thiazole-5-carboxylic acid c-Abl kinase activation (synthetic methodology)
N4-(5-cyclopropyl...) Triazole-thiadiazole Cyclopropyl (thiadiazole), phenyl (triazole) Structural diversity for SAR studies
3a Thiadiazole-carboxamide Phenyl (thiadiazole), thioxo group 93% yield, crystallinity

Key Observations :

  • Methoxy vs.
  • Triazole Positioning : The 1H-1,2,3-triazole in the target contrasts with 2H-triazoles in , affecting ring planarity and steric interactions .
  • Carboxamide Linkage : Common across analogs, this group facilitates hydrogen bonding with biological targets, as seen in docking studies of 9c .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.